An In-Depth Technical Guide to the Physicochemical Properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" known for its diverse biological activities.[1] This guide details the molecular structure, predicted and known properties, and outlines detailed, field-proven experimental protocols for its synthesis and comprehensive characterization. By explaining the causality behind experimental choices and providing self-validating systems, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a cornerstone in modern medicinal chemistry, present in a range of commercially available drugs and clinical candidates.[2][3] Its unique structural features and synthetic accessibility have led to the discovery of compounds with a wide therapeutic spectrum, including anxiolytic, hypnotic, anti-cancer, and anti-tubercular activities.[1][2][3] The fusion of an imidazole ring to a pyridine core creates a planar, electron-rich system that can effectively interact with various biological targets.
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde, with its benzyloxy substituent at the 8-position and a reactive carbaldehyde group at the 2-position, represents a versatile intermediate for the synthesis of a diverse library of derivatives. The benzyloxy group can influence lipophilicity and metabolic stability, while the aldehyde functionality serves as a synthetic handle for introducing a wide array of chemical moieties, making it a valuable building block in drug discovery campaigns.
Molecular Structure and Core Physicochemical Data
A thorough understanding of the fundamental physicochemical properties of a drug candidate is paramount for successful formulation and development.[4][5][6][7][8] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Core Physicochemical Properties of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde
| Property | Value | Source/Method |
| CAS Number | 885276-89-1 | [9] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [9] |
| Molecular Weight | 252.27 g/mol | [9] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [9] |
| Predicted pKa | 2.22 ± 0.50 | [9] |
| Physical Form | Solid (Expected) | Based on related compounds |
Synthesis and Purification
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The proposed synthesis involves a two-step process starting from commercially available 2-amino-3-hydroxypyridine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde
Step 1: Synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-(benzyloxy)imidazo[1,2-a]pyridine. The reported melting point for this intermediate is 75-77 °C.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
To this Vilsmeier reagent, add a solution of 8-(benzyloxy)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde.
Comprehensive Physicochemical Characterization
A battery of analytical techniques is essential to confirm the identity, purity, and key physicochemical properties of the synthesized compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
Ensure the synthesized compound is completely dry.
-
Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14][15][16][17][18]
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
Sample Preparation:
-
Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][19][20][21]
-
Ensure the sample is fully dissolved to avoid poor spectral resolution.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton: A singlet in the downfield region (δ 9.5-10.5 ppm).
-
Imidazo[1,2-a]pyridine Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns.
-
Benzyloxy Group Protons: A singlet for the CH₂ group (δ ~5.0-5.5 ppm) and multiplets for the phenyl ring protons (δ 7.2-7.5 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the highly deshielded region (δ ~180-190 ppm).
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ ~110-160 ppm).
-
Benzyloxy CH₂ Carbon: A signal around δ 70 ppm.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, further corroborating the structure.
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 253.27.[1][2][22][23][24]
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum.
-
Expected Characteristic Peaks:
-
C=O stretch (aldehyde): ~1680-1700 cm⁻¹
-
C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹
-
Aromatic C=C and C=N stretches: ~1450-1600 cm⁻¹
-
C-O stretch (ether): ~1050-1250 cm⁻¹
-
Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility are important parameters.
Protocol (Thermodynamic Solubility - Shake-Flask Method):
-
Add an excess amount of the solid compound to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[25][26][27]
-
Filter or centrifuge the samples to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity Determination (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key factor influencing membrane permeability and drug distribution.
Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a vial containing a pre-saturated mixture of n-octanol and water.
-
Shake the vial vigorously for a set period to allow for partitioning between the two phases.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully remove aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16][17][21][25]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and solid-state properties of the compound.
4.5.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.[1][2][14][15][19]
Protocol:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
4.5.2. Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatile components like residual solvents or water.[20][22][23][24]
Protocol:
-
Place a known amount of the sample (5-10 mg) into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
The TGA curve will show the percentage of weight loss as a function of temperature. Significant weight loss indicates decomposition.
Data Interpretation and Application in Drug Development
The collective data from these physicochemical characterizations form the foundation for informed decision-making in the drug development process.
Caption: Relationship between physicochemical data and drug development.
-
Solubility and pKa data are crucial for designing oral formulations and predicting absorption in the gastrointestinal tract.
-
LogP values help in predicting a compound's ability to cross biological membranes and its potential for distribution into various tissues.
-
Melting point, thermal stability (from DSC/TGA), and solid-state characterization are vital for determining appropriate manufacturing processes, storage conditions, and ensuring the long-term stability of the active pharmaceutical ingredient (API).
Conclusion
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carbaldehyde is a promising and versatile building block for the synthesis of novel drug candidates. A comprehensive understanding of its physicochemical properties is essential for its effective utilization in medicinal chemistry. This guide has provided a framework for its synthesis and detailed protocols for its characterization. The systematic application of these methodologies will enable researchers to generate high-quality, reliable data, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.
References
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. ([Link])
-
Kaur, H., & Kumar, M. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. ([Link])
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. ([Link])
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. ([Link])
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. ([Link])
-
University of Toronto. (n.d.). Melting point determination. ([Link])
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. ([Link])
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. ([Link])
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. ([Link])
-
Michigan State University. (n.d.). Sample Preparation. ([Link])
-
Iowa State University. (n.d.). NMR Sample Preparation. ([Link])
- U.S. Patent No. US20020009388A1. (2002). Determination of log P coefficients via a RP-HPLC column. ()
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ([Link])
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ([Link])
-
CD Formulation. (n.d.). API Physical & Chemical Characterization. ([Link])
-
Slideshare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. ([Link])
-
International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. ([Link])
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. ([Link])
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. ([Link])
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. ([Link])
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. ([Link])
-
National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. ([Link])
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. ([Link])
-
WPI. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ([Link])
-
Contract Pharma. (2022, January 31). Differential Scanning Calorimetry (DSC). ([Link])
-
News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. ([Link])
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). ([Link])
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. ([Link])
-
ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. ([Link])
-
PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. ([Link])
-
Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. ([Link])
-
PubMed. (2004). Physicochemical descriptors in property-based drug design. ([Link])
-
PubMed. (2008). Prediction of vitreal half-life based on drug physicochemical properties: quantitative structure-pharmacokinetic relationships (QSPKR). ([Link])
-
PubMed. (2012). Prediction of physicochemical properties. ([Link])
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ([Link])
-
PubMed. (n.d.). Impact of physiochemical properties on pharmacokinetics of protein therapeutics. ([Link])
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-BENZYLOXY-IMIDAZO[1,2-A]PYRIDINE-2-CARBALDEHYDE | 885276-89-1 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. veeprho.com [veeprho.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 19. quercus.be [quercus.be]
- 20. pharmaguru.co [pharmaguru.co]
- 21. enamine.net [enamine.net]
- 22. aurigaresearch.com [aurigaresearch.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. improvedpharma.com [improvedpharma.com]
- 25. acdlabs.com [acdlabs.com]
- 26. Pyridines 吡啶 - Labnovo category online -LabNovo [do.labnovo.com]
- 27. pubs.acs.org [pubs.acs.org]




